Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to diverse biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors.
Preparation Methods
The synthesis of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring .
Industrial production methods for this compound may involve optimizing the Gewald reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has similar structural features but different substituents, leading to variations in biological activity.
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: These compounds share the core thiophene structure but differ in their functional groups, affecting their chemical reactivity and applications.
Properties
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQACAGDGCSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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